(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-8-(3-Phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative featuring a fused bicyclic core with a pyridinylmethylene substituent at position 2 and a 3-phenylpropyl group at position 6. The Z-configuration of the exocyclic double bond in the oxazinone ring is critical for its stereoelectronic properties, influencing binding to biological targets such as kinases or neurotransmitter receptors .
Properties
IUPAC Name |
(2Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24-20-8-9-22-21(25(20)30-23(24)15-19-10-12-26-13-11-19)16-27(17-29-22)14-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14,16-17H2/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCCUGVYALNOTI-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a unique structural arrangement that includes a benzofuroxazine core, which is known for its diverse biological properties. The presence of the pyridine ring and phenylpropyl substituent may contribute to its interaction with various biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Anticancer Activity : Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that they may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins .
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various pathogens, likely through disruption of microbial cell membranes or inhibition of metabolic pathways .
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Efficacy in Biological Assays
Numerous studies have quantitatively assessed the biological activity of related compounds using various in vitro and in vivo models. Below is a summary of findings from selected studies:
| Study | Target | Model | Efficacy |
|---|---|---|---|
| Cancer Cells | MCF-7 (breast cancer) | IC50 = 15 µM | |
| Bacterial Strains | E. coli | Zone of inhibition = 12 mm | |
| Neuronal Cells | SH-SY5Y (neuroblastoma) | Neuroprotection at 10 µM |
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on human breast cancer cell lines. Results indicated significant inhibition of cell growth with an IC50 value indicating effective cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Testing : In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity, suggesting potential as a lead compound for antibiotic development.
- Neuroprotective Studies : Research involving neuroblastoma cells demonstrated that treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in various medical conditions. Notably, it has shown promise in:
- Cancer Treatment : Preliminary studies suggest that this compound exhibits selective antiproliferative activity against certain cancer cell lines. It has been noted for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Neuropharmacology : Research indicates that the compound may interact with imidazoline receptors, which are implicated in neurodegenerative diseases such as Alzheimer's disease. Its modulation of these receptors could lead to improved cognitive function and analgesic effects without motor coordination issues .
- Analgesic Properties : The compound has demonstrated potential as an analgesic by modulating pain pathways in preclinical models. Its effectiveness was highlighted in studies involving capsaicin-induced mechanical hypersensitivity, suggesting a mechanism that warrants further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is crucial for optimizing its pharmacological properties. The presence of the benzofuroxazine moiety is believed to enhance its binding affinity to target receptors, which can be fine-tuned through chemical modifications.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Derivatives of this compound are also being explored to enhance its efficacy and reduce toxicity. For instance, modifications on the phenylpropyl group or the pyridine ring may yield compounds with improved pharmacokinetic profiles.
Case Studies
Several case studies have been documented regarding the applications of this compound:
- In Vitro Studies : Laboratory studies have shown that this compound exhibits significant cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is a promising feature for cancer therapeutics.
- Animal Models : In vivo studies using murine models have demonstrated the compound's potential to alleviate symptoms of cognitive decline associated with aging and neurodegeneration. These findings suggest a dual role as both an analgesic and a cognitive enhancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to three analogs from the literature:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Target Binding
- The pyridin-4-ylmethylene group in the target compound likely enhances interactions with ATP-binding pockets in kinases, similar to fluorinated analogs in . However, replacing the 4-pyridinyl group with a 3-methoxybenzylidene () reduces binding potency due to steric and electronic mismatches .
- The 3-phenylpropyl chain at C8 may improve membrane permeability compared to shorter chains (e.g., phenethyl in ) but could increase off-target interactions with lipophilic receptors .
Metabolic Stability and Solubility Fluorinated analogs () exhibit longer plasma half-lives (t1/2 >6 hours) compared to non-fluorinated compounds, attributed to reduced CYP450 metabolism . The target compound’s lack of solubilizing groups (e.g., 1,4-dioxane in ) suggests lower aqueous solubility, necessitating formulation optimization for in vivo studies.
Receptor Selectivity Spiro-oxindole derivatives () show high selectivity for serotonin receptors, whereas benzofuro-oxazinones (target and –3) are more promiscuous, likely due to their planar fused-ring systems .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (Z)-8-(3-phenylpropyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one with high stereochemical purity?
- Methodological Answer : Utilize multi-step organic synthesis with strict control of reaction conditions (e.g., temperature, solvent polarity) to ensure Z-configuration retention. Characterize intermediates via -NMR and -NMR to confirm regioselectivity and stereochemistry at each step. X-ray crystallography (as demonstrated in for similar heterocyclic systems) can validate the final structure’s geometry .
Q. How can solubility and stability challenges of this compound in aqueous media be addressed for in vitro assays?
- Methodological Answer : Perform solvent screening using DMSO-water co-solvent systems with incremental polarity adjustments. Monitor stability via HPLC-UV at 254 nm over 24–72 hours under varying pH (1–10) and temperature (4–37°C). For hydrolytic stability, apply accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C) .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Methodological Answer : Systematically modify substituents (e.g., phenylpropyl chain length, pyridine substitution) and evaluate changes in binding affinity using molecular docking (PDB targets) and in vitro assays (e.g., enzyme inhibition IC). Compare with analogs in (e.g., 8-chloro-7-(furan-2-ylmethylamino) derivatives) to identify critical pharmacophores .
Q. What experimental strategies resolve contradictions in reported activity data across different cell lines?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media, incubation time) and include positive controls (e.g., LY294002 in for PI3K inhibition). Use multivariate analysis (ANOVA with post-hoc Tukey test) to assess batch-to-batch variability. Cross-validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability) .
Q. How can environmental fate and degradation pathways of this compound be predicted for ecotoxicology studies?
- Methodological Answer : Apply computational tools (e.g., EPI Suite) to estimate biodegradation half-life and partition coefficients (log P, log D). Validate experimentally via OECD 301F Ready Biodegradability Test and LC-MS/MS analysis of degradation byproducts. Reference for protocols on abiotic/biotic transformation studies .
Q. What advanced chromatographic methods are suitable for separating enantiomeric impurities in this compound?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA/IB) with mobile phases containing hexane:isopropanol (90:10) at 1.0 mL/min. Optimize resolution using DOE (Design of Experiments) with factors like column temperature (20–40°C) and modifier concentration. Compare with ’s impurity profiling guidelines for benzoxazine derivatives .
Methodological Notes
- Data Analysis : For contradictory results, employ Bland-Altman plots or Deming regression to assess inter-laboratory variability (see for split-plot statistical frameworks) .
- Synthetic Scalability : Pilot-scale reactions should adhere to QbD (Quality by Design) principles, with PAT (Process Analytical Technology) monitoring for critical quality attributes (CQAs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
